
2-Chloro-6,7-dimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,7-dimethylquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethylquinazoline typically involves the chlorination of 6,7-dimethylquinazoline. One common method includes the reaction of 6,7-dimethylquinazoline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6,7-dimethylquinazoline+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6,7-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (MCPBA).
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as H₂O₂ or MCPBA in solvents like acetonitrile (CH₃CN) are employed.
Major Products:
Substitution: Products include 2-amino-6,7-dimethylquinazoline, 2-thio-6,7-dimethylquinazoline, etc.
Oxidation: Quinazoline N-oxides are the major products.
Aplicaciones Científicas De Investigación
2-Chloro-6,7-dimethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antibacterial, and antifungal activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,7-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.
Comparación Con Compuestos Similares
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2-Chloro-4,6,7-trimethoxyquinazoline
Comparison: 2-Chloro-6,7-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C10H9ClN2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
2-chloro-6,7-dimethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-8-5-12-10(11)13-9(8)4-7(6)2/h3-5H,1-2H3 |
Clave InChI |
ITFVGXIZDYPXDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CN=C(N=C2C=C1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





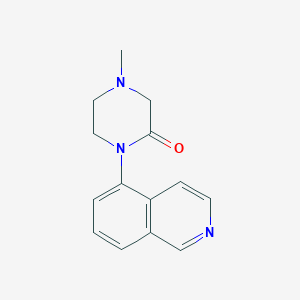
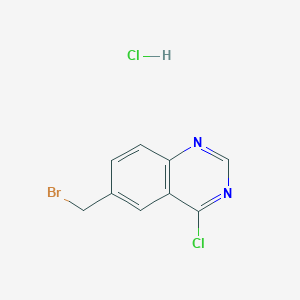

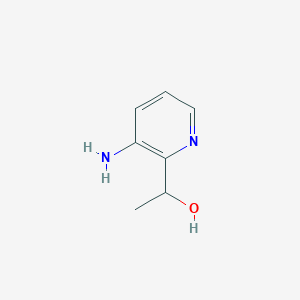
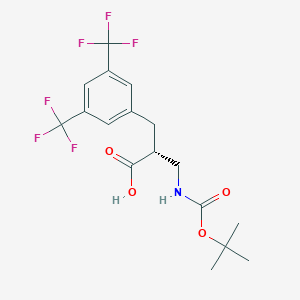
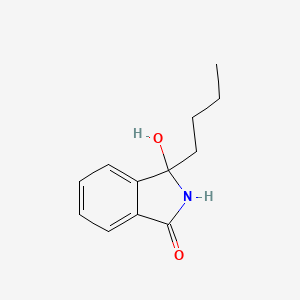
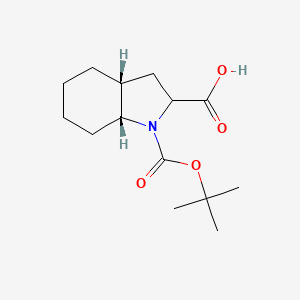
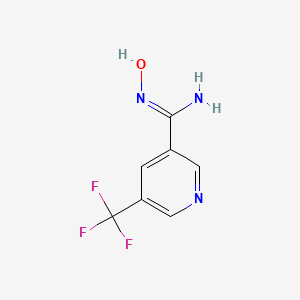
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)


